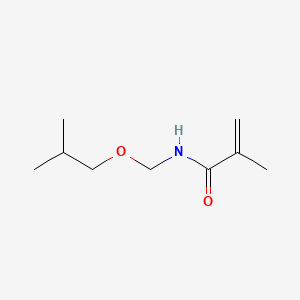

N-((2-Methylpropoxy)methyl)methacrylamide

Description

Contextualization of N-Substituted Methacrylamide (B166291) Derivatives in Contemporary Polymer Research

N-substituted (meth)acrylamides represent a versatile and widely studied class of monomers in polymer chemistry. Their utility stems from the ability to readily tailor the properties of the resulting polymers by altering the substituent group on the nitrogen atom. This modularity allows for the creation of polymers with a wide range of characteristics, including varying degrees of hydrophilicity, thermal responsiveness, and chemical reactivity.

For instance, polymers based on N-alkyl acrylamides are among the most studied thermoresponsive polymers. researchgate.net A well-known example is poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) in aqueous solutions, leading to a conformational transition from a coil to a globule at a specific temperature. researchgate.netrsc.org This behavior is of great interest for applications in areas like drug delivery and smart hydrogels. researchgate.net

Furthermore, the introduction of different functional groups onto the N-substituent allows for the synthesis of polymers with specific functionalities. For example, N-(2-hydroxypropyl)methacrylamide (HPMA) is a key monomer in the development of polymer-drug conjugates and other nanotherapeutics due to the biocompatibility of its corresponding polymer and the presence of a hydroxyl group for further functionalization. rsc.orgnih.gov The synthesis of copolymers using various N-substituted acrylamides allows for the fine-tuning of physicochemical properties to meet the demands of specific applications, such as thickeners, textile treatments, and flocculants. researchgate.net The reactivity of these monomers can be influenced by the nature of the N-substituent, which affects the electronic and steric environment of the amide group. nih.gov

Significance of N-((2-Methylpropoxy)methyl)methacrylamide as a Specialty Monomer for Functional Materials

This compound, also known as N-(isobutoxymethyl)methacrylamide (IBMAm), is a specialty monomer that has gained attention for its role in creating functional materials, particularly in the realm of self-crosslinking polymers. researchgate.netgoogle.com The isobutoxymethyl group attached to the nitrogen atom provides a latent crosslinking functionality. Under certain conditions, such as the presence of an acid catalyst and/or heat, the N-alkoxymethyl group can react, leading to the formation of a crosslinked polymer network. This self-crosslinking capability is highly desirable in applications like coatings, adhesives, and textiles, as it can enhance properties such as adhesion, tensile strength, impact resistance, and flexibility. researchgate.net

The incorporation of this compound into polymer backbones allows for the development of advanced coating systems. For example, its use in self-crosslinkable film-forming compositions for automotive topcoats has been shown to improve acid etch resistance and mar resistance. google.com The monomer can be copolymerized with other ethylenically unsaturated monomers, such as vinyl aromatic compounds and alkyl esters of acrylic and methacrylic acid, to tailor the final properties of the coating. google.com The amount of this compound in the polymer can be adjusted to control the crosslink density and, consequently, the performance of the cured film. google.com

The hydrophobic nature of the isobutoxy group also influences the properties of the resulting polymers. While the monomer itself is reported to be water-miscible, its polymer, poly(N-(isobutoxymethyl)acrylamide), is significantly hydrophobic and does not dissolve in aqueous media. researchgate.net This characteristic is important in applications where water resistance is crucial.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Synonyms | N-(isobutoxymethyl)methacrylamide; N-[(2-methylpropoxy)methyl]prop-2-enamide |

| CAS Number | 16669-59-3 |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Appearance | Viscous liquid |

| Boiling Point | 108 °C (lit.) |

| Density | 0.97 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.461 (lit.) |

This data is compiled from various chemical supplier sources.

Evolution of Research Trajectories Pertaining to this compound and Its Polymeric Forms

Research into N-alkoxymethyl (meth)acrylamides has been driven by their utility in creating crosslinkable polymers. Early work focused on the synthesis and general application of these monomers in various polymer systems. acs.org More recent research has delved into the controlled polymerization of these monomers to create well-defined polymer architectures, which allows for a more precise understanding and manipulation of their properties.

A significant development in the study of this compound has been the investigation of its controlled polymerization. For the first time, the homopolymerization of this water-insoluble monomer was successfully achieved using nitroxide-mediated polymerization (NMP). researchgate.net This research demonstrated a linear increase in the number-average molecular weight with conversion while maintaining low dispersity, indicating a high degree of control over the polymerization process. researchgate.net Furthermore, the resulting poly(N-(isobutoxymethyl)acrylamide) macroinitiators were successfully used to create well-defined block copolymers with styrene (B11656), showcasing the living nature of the polymerization. researchgate.net

Another research trajectory involves the copolymerization of this compound with other functional monomers to create materials with tailored properties. For example, it has been copolymerized with vinyl acetate (B1210297) and other monomers to produce cross-linked cationic polyvinyl alcohol, which has potential applications in the paper industry. researchgate.net The monomer has also been grafted from enzymes using photo-reversible addition-fragmentation chain transfer (RAFT) polymerization to enhance the thermal stability and enzymatic activity of the bioconjugates.

The thermal properties of polymers containing this compound have also been a subject of investigation. Studies have utilized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize the thermal degradation of its homopolymers and block copolymers. researchgate.net These studies have identified unique degradation pathways, such as imide formation at elevated temperatures, which is crucial for understanding the material's performance limits. researchgate.net

The following table presents a summary of research findings related to the polymerization of this compound:

| Polymerization Method | Key Findings |

| Nitroxide-Mediated Polymerization (NMP) | Linear increase in number-average molecular weight with conversion; low dispersity (Mw/Mn < 1.30); successful chain extension to form block copolymers. researchgate.net |

| Free Radical Copolymerization | Used to synthesize cross-linked cationic polyvinyl alcohol with vinyl acetate and other monomers. researchgate.net |

| Photo-Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Grafted from enzymes to improve their thermal stability and activity. |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-methylpropoxymethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)5-12-6-10-9(11)8(3)4/h7H,3,5-6H2,1-2,4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYISXLZCIVDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196524 | |

| Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4548-27-0 | |

| Record name | N-(Isobutoxymethyl)methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4548-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(2-methylpropoxy)methyl]methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N 2 Methylpropoxy Methyl Methacrylamide

Historical Development of N-Substituted Methacrylamide (B166291) Synthesis Relevant to N-((2-Methylpropoxy)methyl)methacrylamide

Another significant historical development is the transamidation reaction, where an existing amide is reacted with an amine to exchange the N-substituent. researchgate.netacs.orggoogle.comyoutube.com These reactions are typically driven by the removal of a more volatile amine byproduct. The development of catalyzed transamidation reactions has further expanded the utility of this method. Over the years, research has focused on developing milder and more selective methods for N-substitution, laying the groundwork for the synthesis of more complex monomers like this compound.

Classical Synthetic Routes to this compound Monomer

The classical synthesis of this compound can be conceptually divided into two key stages: the formation of the core methacrylamide structure and the subsequent functionalization of the nitrogen atom.

The formation of the methacrylamide core typically begins with methacrylic acid or its derivatives. A common and straightforward method is the reaction of methacryloyl chloride with ammonia (B1221849) or a primary amine. For the synthesis of the parent methacrylamide, ammonia is used. The resulting methacrylamide can then be functionalized in a subsequent step.

Alternatively, transamidation offers a route to the methacrylamide core. This can involve the reaction of a simple amide with methacrylic acid or its esters, often under forcing conditions or with catalysis. The choice between direct amidation and transamidation often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.

Once the methacrylamide core is in place, the crucial step is the introduction of the ((2-Methylpropoxy)methyl) group onto the amide nitrogen. A classical and widely used method for this type of transformation is the reaction of the primary amide (methacrylamide) with formaldehyde (B43269) and an alcohol, in this case, isobutanol. researchgate.net This reaction proceeds via the formation of an N-methylol intermediate, which then undergoes etherification with the alcohol, typically under acidic conditions.

Another classical approach involves the use of a pre-formed N-alkoxymethylating agent. For instance, a chloromethyl ether, such as isobutoxymethyl chloride, could be reacted with methacrylamide in the presence of a base. However, due to the high toxicity and carcinogenic nature of many chloromethyl ethers, this method is often avoided.

A more contemporary and safer classical approach is the use of dialkoxymethanes, such as di(isobutoxy)methane, in the presence of a Lewis acid catalyst. This method circumvents the need for highly toxic reagents. The Lewis acid activates the dialkoxymethane, facilitating its reaction with the amide nitrogen.

Below is a data table illustrating representative conditions for the N-alkoxymethylation of amides, which are analogous to the synthesis of this compound.

| Amide Substrate | Alkoxylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzamide | Dimethoxymethane | P₂O₅/SiO₂ | N-(Methoxymethyl)benzamide | 92 | N/A |

| Acrylamide (B121943) | Formaldehyde, Butanol | Acid catalyst | N-(Butoxymethyl)acrylamide | - | google.com |

| Methacrylamide | Formaldehyde, Heptane | Lithium catalyst, -70°C | Poly(methacrylamide-co-formaldehyde) | - | google.com |

This table presents data from analogous reactions, as specific yield data for the direct synthesis of this compound from methacrylamide was not available in the searched literature.

Emerging and Sustainable Synthesis Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend is also evident in the synthesis of specialized monomers like this compound.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.comnih.govresearchgate.net In the context of this compound synthesis, this translates to the use of non-toxic reagents, renewable feedstocks, and catalytic processes that minimize waste.

One promising green approach is the use of solid acid catalysts or environmentally benign Lewis acids for the N-alkoxymethylation step. These catalysts can often be recycled and reused, reducing waste and cost. For instance, the use of montmorillonite (B579905) clays (B1170129) or zeolites as catalysts in amidation and functionalization reactions is an area of active research.

Furthermore, the development of catalytic methods that utilize alcohols directly for N-alkylation, avoiding the need for pre-formed alkylating agents, is a significant advancement. researchgate.net For the synthesis of the target molecule, a manganese-catalyzed reaction using isobutanol and a suitable formaldehyde source could represent a greener alternative to traditional methods. nih.gov

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov The synthesis of this compound is well-suited for adaptation to a flow process.

A hypothetical flow synthesis could involve pumping a stream of methacrylamide and a stream of the N-alkoxymethylating agent (e.g., a mixture of formaldehyde and isobutanol with an acid catalyst) into a heated microreactor. The short residence time in the reactor can lead to rapid and efficient conversion to the desired product. The output stream could then be subjected to in-line purification, for example, through liquid-liquid extraction or passing through a scavenger resin to remove the catalyst and any byproducts.

The use of flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as the small reaction volume at any given time significantly enhances safety. acs.org While specific examples of flow synthesis for this compound are not yet prevalent in the literature, the general principles and technologies are readily applicable. researchgate.netacs.org

Advanced Purification Strategies for High Purity this compound Monomer

The synthesis of this compound, like other N-alkoxymethyl(meth)acrylamides, can result in a crude product containing unreacted starting materials, by-products, and polymerization inhibitors. To achieve the high purity required for polymerization and other applications, advanced purification strategies are essential. These strategies often involve a combination of techniques to remove impurities that could affect the monomer's stability and reactivity.

A typical approach involves using silica (B1680970) gel as the stationary phase due to its polarity and ability to separate compounds based on differences in their polarity. The selection of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is often employed. The separation process can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure monomer.

Table 1: Illustrative Column Chromatography Parameters for Monomer Purification

| Parameter | Description |

| Stationary Phase | Silica gel (70-230 mesh) |

| Mobile Phase | A gradient system, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 3:1 petroleum ether:ethyl acetate). |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization. |

| Fraction Collection | Fractions are collected and those containing the pure product (as determined by TLC) are combined. |

| Post-Purification Step | The solvent is removed from the combined fractions under reduced pressure using a rotary evaporator to yield the purified monomer. |

For more challenging separations or to achieve ultra-high purity, preparative High-Performance Liquid Chromatography (HPLC) could be utilized. This technique offers higher resolution and efficiency compared to standard column chromatography.

Following purification, a comprehensive analysis is crucial to confirm the chemical structure and purity of the this compound monomer. This is achieved through a combination of spectroscopic methods and elemental analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~ 6.0 - 6.5 | NH (Amide proton) | |

| ~ 5.7 and 5.3 | =CH₂ (Vinylic protons) | |

| ~ 4.8 | N-CH₂-O (Methylene bridge) | |

| ~ 3.1 | O-CH₂-CH (Isobutoxy group) | |

| ~ 1.9 | C-CH₃ (Methacryl methyl group) | |

| ~ 1.8 | CH(CH₃)₂ (Isobutoxy methine proton) | |

| ~ 0.9 | CH(CH₃)₂ (Isobutoxy methyl protons) | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~ 168 | C=O (Amide carbonyl) | |

| ~ 140 | C=CH₂ (Vinylic carbon) | |

| ~ 120 | C=CH₂ (Vinylic carbon) | |

| ~ 75 | O-CH₂ (Isobutoxy methylene) | |

| ~ 70 | N-CH₂-O (Methylene bridge) | |

| ~ 28 | CH(CH₃)₂ (Isobutoxy methine) | |

| ~ 19 | CH(CH₃)₂ (Isobutoxy methyls) | |

| ~ 18 | C-CH₃ (Methacryl methyl) |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretch | Amide |

| ~ 3080 | =C-H stretch | Alkene |

| ~ 2960, 2870 | C-H stretch | Alkane (isobutoxy group) |

| ~ 1660 | C=O stretch (Amide I) | Amide |

| ~ 1620 | C=C stretch | Alkene |

| ~ 1530 | N-H bend (Amide II) | Amide |

| ~ 1100 | C-O-C stretch | Ether |

Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen), which can be compared with the theoretical values calculated from the molecular formula (C₉H₁₇NO₂). This analysis is a fundamental check of the compound's purity and empirical formula. avantorsciences.comsigmaaldrich.com

Table 4: Elemental Analysis Data for this compound (C₉H₁₇NO₂)

| Element | Theoretical Mass % |

| Carbon (C) | 63.13% |

| Hydrogen (H) | 10.01% |

| Nitrogen (N) | 8.18% |

| Oxygen (O) | 18.68% |

The combination of these advanced purification and analytical techniques ensures the production of high-purity this compound monomer, suitable for its intended applications in polymer synthesis and materials science.

Homopolymerization Dynamics and Mechanisms of N 2 Methylpropoxy Methyl Methacrylamide

Controlled/Living Radical Polymerization (CLRP) of N-((2-Methylpropoxy)methyl)methacrylamide

Nitroxide-Mediated Polymerization (NMP) Strategies for this compound Derivatives

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and low dispersity. wikipedia.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.orgicp.ac.ru This process establishes a dynamic equilibrium between active propagating chains and dormant species, capped by the nitroxide. icp.ac.ru The key to a successful NMP is the reversible homolytic cleavage of the C–ON bond of an alkoxyamine initiator at elevated temperatures, which generates a propagating radical and a persistent nitroxide radical. wikipedia.orgmdpi.com

The application of NMP to methacrylic monomers, including derivatives like this compound, presents significant challenges. A primary issue is the irreversible termination of propagating methacrylic radicals through disproportionation, especially at the high temperatures typically required for NMP. However, advancements in nitroxide chemistry have led to strategies to overcome these limitations.

Key strategies for the successful NMP of methacrylates and their derivatives include:

Development of Advanced Nitroxides: The use of specific nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) or 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO)-based alkoxyamines, has shown success in controlling the polymerization of methyl methacrylate (B99206) (MMA). acs.org These systems can achieve high monomer conversions (up to 80%) and produce polymers with controlled molecular weights and polydispersity indices (PDI) around 1.3–1.4. acs.org

Addition of Controlling Agents: The introduction of a small amount of a controlling comonomer, such as styrene (B11656) or acrylonitrile, can facilitate the controlled polymerization of methacrylates. This "persistent radical effect" helps to maintain a higher concentration of the deactivating nitroxide radical, suppressing termination reactions. icp.ac.ru

Photochemical NMP: Light-initiated NMP (NMP²) has emerged as an efficient method that can operate at lower temperatures, thereby minimizing side reactions. mdpi.com This technique utilizes alkoxyamines that can undergo homolysis under light irradiation. mdpi.com

While specific studies on the NMP of this compound are not extensively documented, the principles derived from the polymerization of MMA and other N-substituted (meth)acrylamides are directly applicable. nih.govrsc.org It is anticipated that a well-chosen alkoxyamine initiator and carefully controlled reaction conditions would enable the synthesis of well-defined poly(this compound).

Stereocontrol and Tacticity in Controlled Polymerization of this compound

Tacticity describes the stereochemical arrangement of chiral centers within a polymer chain and significantly influences the material's physical properties, such as crystallinity, solubility, and mechanical strength. wikipedia.org The primary types of tacticity are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have regularly alternating configurations.

Atactic: Stereocenters are randomly arranged.

In conventional free-radical polymerization, poly(methacrylamide)s typically exhibit a preference for syndiotactic structures, which increases as the polymerization temperature decreases. researchgate.net However, achieving precise stereocontrol to favor isotactic arrangements in radical polymerization is a considerable challenge.

A powerful strategy for influencing tacticity in the radical polymerization of methacrylamides involves the use of Lewis acids. These compounds can coordinate with the monomer and the growing polymer chain end, influencing the stereochemistry of monomer addition. Research on monomers like N-methylmethacrylamide (MMAM) and N-isopropylmethacrylamide (IPMAM) has demonstrated that certain Lewis acids can dramatically shift the tacticity towards isotactic. researchgate.net For instance, the use of ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃) has been shown to significantly increase the isotactic (mm) triad (B1167595) content. researchgate.net

Table 1: Effect of Lewis Acids on the Tacticity of Poly(N-alkylmethacrylamide)s

| Monomer | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Mₙ (×10⁴) | Mₙ/Mₙ | Tacticity (mm/mr/rr) |

| MMAM | None | CH₃CN | 60 | 95 | 5.8 | 2.1 | 10/38/52 |

| MMAM | Yb(OTf)₃ | CH₃CN | 60 | 98 | 13.5 | 2.5 | 59/31/10 |

| IPMAM | None | CH₃CN | 60 | 91 | 8.2 | 2.3 | 12/35/53 |

| IPMAM | Yb(OTf)₃ | CH₃CN | 60 | 96 | 15.1 | 2.8 | 67/25/8 |

Data extrapolated from studies on similar monomers. researchgate.net

Although direct experimental data for this compound is not available in the reviewed literature, it is reasonable to predict that a similar Lewis acid-mediated approach would be effective in controlling its tacticity during radical polymerization. The bulky N-substituent may introduce additional steric factors influencing the degree of stereocontrol. The tacticity of the resulting polymer can be quantified using techniques like 13C NMR spectroscopy. scilit.com

Ionic Polymerization Pathways for this compound (if applicable)

Ionic polymerization, which proceeds via ionic active centers, offers another route to synthesizing polymers with controlled architectures. For polar monomers like methacrylamides, anionic polymerization is generally more applicable than cationic polymerization.

Initiator Systems and Reaction Parameters in Anionic and Cationic Polymerization

Anionic Polymerization:

Anionic polymerization of (meth)acrylates and related polar monomers is notoriously complex due to side reactions, such as the initiator attacking the carbonyl group of the monomer or the ester/amide group of the polymer backbone. cmu.edu To achieve a controlled, or "living," anionic polymerization of monomers like this compound, specific initiator systems and reaction conditions are necessary.

Effective initiator systems often involve a combination of an organometallic initiator and a stabilizing ligand.

Initiators: Organolithium compounds, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), are common initiators. cmu.edu

Stabilizing Ligands: To suppress side reactions, these initiators are used in conjunction with ligands that modulate the reactivity of the propagating anionic center. Common additives include:

Alkali metal halides (e.g., LiCl)

Alkali metal tert-alkoxides (e.g., Li-tert-butoxide) cmu.edu

Alkylaluminiums

These additives can form complexes with the propagating chain end, making it less reactive and more selective towards monomer addition. The polymerization is typically conducted at low temperatures (e.g., -78 °C) in polar aprotic solvents like tetrahydrofuran (B95107) (THF) to further minimize side reactions.

Cationic Polymerization:

Cationic polymerization of N-substituted methacrylamides is generally not a viable pathway. The amide group is a strong electron-withdrawing group, which deactivates the vinyl double bond towards electrophilic attack by a cationic initiator. Furthermore, the lone pair of electrons on the nitrogen and oxygen atoms can interact with and terminate the cationic propagating center.

Living Characteristics and Chain-End Functionalization of Poly(this compound)

A successful living anionic polymerization is characterized by the absence of chain termination and chain transfer reactions. This "living" nature allows for:

Predictable Molecular Weights: The number-average molecular weight (Mₙ) increases linearly with monomer conversion.

Narrow Molecular Weight Distributions: The resulting polymers have low polydispersity indices (PDI), typically below 1.2.

Block Copolymer Synthesis: The living polymer chains can be used to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers.

Assuming a living anionic polymerization of this compound can be established, the living polyanionic chain ends can be readily functionalized. This is achieved by introducing a suitable electrophilic terminating agent at the end of the polymerization. This process allows for the precise installation of a desired functional group at the polymer chain end, creating telechelic polymers for various applications. While specific investigations into the living anionic polymerization of this compound are sparse, the established methodologies for related polar monomers provide a clear framework for future research. cmu.edumdpi.com

Copolymerization Behavior and Reactivity Ratios of N 2 Methylpropoxy Methyl Methacrylamide

Statistical Copolymerization with Diverse Comonomers

Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a random distribution of monomer units along the polymer chain. The specific arrangement and properties of these copolymers are dictated by the reactivity of the participating monomers.

Monomer reactivity ratios (r-values) are critical parameters in copolymerization that describe the preference of a growing polymer chain radical to add a monomer of its own kind versus a comonomer. A thorough review of the available scientific literature indicates that specific monomer reactivity ratios for the statistical copolymerization of N-((2-Methylpropoxy)methyl)methacrylamide with a diverse range of comonomers have not been extensively determined or reported. This data is essential for predicting copolymer composition and microstructure. Methods like Fineman-Ross and Kelen-Tüdös are commonly used to calculate these ratios from experimental data. mdpi.com

While specific comparative data across diverse comonomers for this compound is limited, the kinetics of its homopolymerization provide foundational insights. The homopolymerization of IBMA has been successfully achieved via nitroxide-mediated polymerization (NMP), demonstrating controlled characteristics. squarespace.comresearchgate.net Research shows a linear increase in the number-average molecular weight (M_n) with monomer conversion, reaching over 80% conversion while maintaining low dispersity (M_w/M_n < 1.30). squarespace.comresearchgate.net

The polymerization rate is strongly dependent on temperature, following an Arrhenius relationship. squarespace.comresearchgate.net This controlled behavior is a prerequisite for its use in more complex architectures like block copolymers and indicates a high degree of "livingness" of the propagating polymer chains. squarespace.com The structure of a comonomer would be expected to influence these kinetics based on its own reactivity and steric factors.

Table 1: Homopolymerization of this compound (IBMA) via NMP Data sourced from Lessard et al. (2017) squarespace.com

Block Copolymer Synthesis Involving this compound Segments

Block copolymers consist of long sequences (blocks) of different monomer units. The inclusion of this compound blocks allows for the creation of materials with distinct, phase-separated domains and unique properties.

A primary method for synthesizing block copolymers is the sequential addition of monomers in a controlled or living polymerization process. This has been demonstrated for IBMA through nitroxide-mediated polymerization (NMP). squarespace.comresearchgate.net In this strategy, IBMA is first polymerized to create a living homopolymer chain, often referred to as a macroinitiator. Once the IBMA polymerization is complete, a second monomer, such as styrene (B11656), is introduced into the reaction. The living poly(IBMA) chains then initiate the polymerization of the second monomer, leading to the formation of a well-defined poly(IBMA)-b-poly(styrene) diblock copolymer. squarespace.com This sequential approach allows for precise control over the length of each block. squarespace.comresearchgate.net

The use of macroinitiators is fundamental to block copolymer synthesis. As described above, poly(IBMA) itself can serve as a macroinitiator for the polymerization of a subsequent monomer. squarespace.com

Conversely, a pre-existing polymer can be used as a macroinitiator to start the polymerization of IBMA. An example of this is the synthesis of novel ABA-type amphiphilic block copolymers. In this approach, poly(ethylene glycol) (PEG) is first activated to form a dialkoxide macroinitiator. epstem.net This macroinitiator then initiates the hydrogen-transfer polymerization (HTP) of IBMA from both ends of the PEG chain, resulting in a P(BMBA-EG-BMBA) triblock copolymer, where BMBA is N-isobutoxymethyl β-alanine derived from the HTP of IBMA. epstem.net

Macro-CTAs are employed in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While not specifically detailed for creating IBMA-containing block copolymers in the reviewed literature, this method involves using a polymer chain with a RAFT agent end-group to control the polymerization of a second monomer. rsc.org

Table 2: Synthesis of poly(IBMA)-b-poly(Styrene) Block Copolymer Data sourced from Lessard et al. (2017) squarespace.com

Graft Copolymerization and Network Formation Utilizing this compound

Graft copolymers feature a main polymer backbone with one or more side chains that have a different composition. This compound is also noted as a self-crosslinking monomer, which gives it potential in forming polymer networks that can enhance adhesion, tensile strength, and impact resistance in final products. researchgate.net

The "grafting from" approach is a powerful technique to create these structures. This method involves initiating the growth of polymer chains directly from active sites along a pre-existing backbone. This has been demonstrated in the synthesis of polymer-protein conjugates where N-(isobutoxymethyl) acrylamide (B121943) (NIBMA) was grafted from the surface of an enzyme, D-aminoacylase. In this process, the enzyme was first modified with a chain transfer agent (CTA). Subsequently, photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization was used to grow pNIBMA chains from the enzyme-CTA conjugate, resulting in an enzyme-polymer hybrid. This "grafting from" strategy allows for the formation of high-density polymer brushes directly on a substrate surface. rsc.org

"Grafting From" and "Grafting Onto" Approaches for Poly(this compound)

Information regarding the specific application of "grafting from" and "grafting onto" techniques for preparing graft copolymers using a backbone or side chains of poly(this compound) is not available. These techniques are well-established in polymer science, but their application to this particular polymer, including details on initiator systems, reaction conditions, and resulting graft copolymer characteristics, has not been documented in the reviewed literature.

Cross-linking Methodologies for Hydrogel and Network Structures Incorporating this compound

Similarly, there is a lack of published research on the formation of hydrogels and polymer networks using this compound as a monomer or comonomer. The methodologies for cross-linking, whether through the inclusion of a difunctional cross-linking agent during polymerization or by post-polymerization modification, have not been described for this specific polymer. Consequently, data on the properties of such hydrogels, including swelling behavior, mechanical strength, and stimuli-responsiveness, is not available.

Due to the absence of specific research data for this compound, the following data tables remain unpopulated.

Data Table: Reactivity Ratios of this compound (M1) with Various Comonomers (M2)

| Comonomer (M2) | r1 | r2 | Polymerization Conditions | Source |

|---|---|---|---|---|

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Data Table: Properties of Graft Copolymers of Poly(this compound)

| Grafting Method | Backbone Polymer | Grafted Polymer | Grafting Efficiency (%) | Resulting Properties | Source |

|---|---|---|---|---|---|

| Data Not Available | - | - | - | - | - |

Data Table: Characteristics of Cross-linked this compound Networks

| Cross-linking Agent | Monomer Feed Ratio | Swelling Ratio (in water) | Mechanical Properties | Source |

|---|---|---|---|---|

| Data Not Available | - | - | - | - |

Further research and publication in the field of polymer science would be necessary to provide the specific details requested for this compound.

Theoretical and Computational Investigations of N 2 Methylpropoxy Methyl Methacrylamide and Its Polymers

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Prediction

Quantum chemical calculations serve as a powerful tool for elucidating the intricacies of monomer behavior and predicting the outcomes of polymerization reactions. These computational methods provide fundamental insights into the electronic structure and reactivity of molecules, guiding the rational design of polymers with desired properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Frontier Orbitals of N-((2-Methylpropoxy)methyl)methacrylamide

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can reveal crucial information about its reactivity and potential for polymerization.

Detailed analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity.

For methacrylamide (B166291) and its derivatives, the reactive sites are primarily associated with the vinyl group and the amide functionality. DFT studies can precisely map the electron density distribution across the this compound monomer, identifying regions susceptible to electrophilic or nucleophilic attack. This information is vital for understanding its polymerization mechanism, whether it proceeds via free radical, anionic, or cationic pathways.

Furthermore, DFT can be employed to calculate various molecular properties that influence polymerization, such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps. MEP maps, for instance, provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions and thus predicting sites for intermolecular interactions.

| Parameter | Description | Significance for Polymerization |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of the monomer to donate electrons. A higher HOMO energy suggests greater reactivity in cationic polymerization. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of the monomer to accept electrons. A lower LUMO energy suggests greater reactivity in anionic polymerization. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability, influencing the ease of polymerization. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the monomer will interact with initiators and other monomers. |

Computational Assessment of Polymerization Tendencies and Stereochemistry of this compound

Computational methods can be extended to predict the likelihood of this compound to polymerize and to forecast the stereochemical outcome of the polymerization process. By simulating the reaction pathways of polymerization, including initiation, propagation, and termination steps, researchers can estimate the activation energies and reaction rates for each step.

These simulations can compare the feasibility of different polymerization mechanisms (e.g., free radical vs. controlled radical polymerization techniques like RAFT or ATRP) for this specific monomer. The stability of the propagating radical or ion is a key determinant of the polymerization tendency and can be effectively evaluated using computational chemistry.

Moreover, the stereochemistry of the resulting polymer, specifically its tacticity (the relative stereochemistry of adjacent chiral centers in the polymer backbone), significantly influences its physical and chemical properties. Computational models can predict the preferred stereochemical arrangement (isotactic, syndiotactic, or atactic) by calculating the energies of different diastereomeric transition states during the propagation step. The bulky N-((2-Methylpropoxy)methyl) side group is expected to exert a significant steric influence on the approach of the incoming monomer, thereby affecting the stereoregularity of the polymer chain.

Molecular Dynamics (MD) Simulations of Poly(this compound) Chain Conformation and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of polymer chains over time, offering insights that are often difficult to obtain through experimental methods alone. These simulations model the interactions between atoms in the polymer and with their surrounding environment, allowing for the study of chain conformation, flexibility, and interactions with solvents.

Polymer Chain Flexibility and Segmental Motion Analysis

The flexibility of a polymer chain is a critical factor that governs its macroscopic properties, such as viscosity, elasticity, and glass transition temperature. MD simulations can be used to analyze the conformational landscape of poly(this compound) chains. By tracking the trajectories of the atoms over time, various parameters related to chain flexibility can be calculated, including the radius of gyration, end-to-end distance, and persistence length.

Solvent Interactions and Self-Assembly Propensities of Poly(this compound)

The interaction of a polymer with different solvents is fundamental to its solubility and its ability to self-assemble into more complex structures. MD simulations are an invaluable tool for studying these interactions at a molecular level. By explicitly including solvent molecules in the simulation box, it is possible to analyze the solvation structure around the polymer chain and to calculate thermodynamic properties such as the free energy of solvation.

These simulations can predict whether a particular solvent is "good" or "poor" for poly(this compound). In a good solvent, the polymer chains will be expanded due to favorable polymer-solvent interactions, while in a poor solvent, the chains will tend to collapse to maximize polymer-polymer contacts. This behavior is crucial for understanding and controlling the solution properties of the polymer.

Furthermore, for amphiphilic block copolymers containing a poly(this compound) block, MD simulations can be used to investigate their self-assembly into micelles, vesicles, or other nanostructures in selective solvents. The simulations can provide detailed information about the size, shape, and internal structure of these aggregates, which is essential for their application in areas such as drug delivery and nanotechnology. The balance of hydrophobic and hydrophilic interactions, driven by the specific chemical nature of the monomer's side chain, will dictate the self-assembly behavior.

Coarse-Grained Models for Mesoscale Simulations of Poly(this compound) Systems

While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. To study the behavior of large polymer systems, such as concentrated solutions, melts, or large-scale self-assembled structures, coarse-grained (CG) modeling is a powerful alternative.

In a CG model, groups of atoms are represented as single "beads" or "superatoms." This reduction in the number of degrees of freedom allows for simulations of much larger systems and over longer timescales. The interactions between these CG beads are parameterized to reproduce certain properties of the underlying all-atom system, such as its structure or thermodynamics.

Advanced Material Science Applications of Poly N 2 Methylpropoxy Methyl Methacrylamide and Its Copolymers

Development of Stimuli-Responsive Polymer Systems Based on N-((2-Methylpropoxy)methyl)methacrylamide

Thermoresponsive and pH-Responsive Behavior in Solution for Poly(this compound)

The stimuli-responsive behavior of polymers, particularly their reaction to changes in temperature and pH, is a cornerstone of smart material development. While extensive research exists for polymers like Poly(N-isopropylacrylamide) (PNIPAM), which exhibits a distinct lower critical solution temperature (LCST), specific data on the thermoresponsive and pH-responsive behavior of homopolymers of this compound is not extensively documented in publicly available scientific literature. mdpi.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.govnih.gov

However, the chemical structure of the monomer, containing both hydrophobic (isobutoxy and methyl groups) and hydrophilic (amide) moieties, suggests that its polymer could exhibit thermoresponsive properties. The balance between these groups is critical in determining the LCST of a polymer in aqueous solution. For instance, increasing the hydrophobicity of related poly(meth)acrylamides is known to influence their phase transition temperatures. mdpi.com

Photoresponsive and Electroresponsive Functional Polymers Derived from this compound

The development of photoresponsive and electroresponsive polymers typically involves the incorporation of specific functional groups that can undergo conformational or chemical changes upon exposure to light or an electric field. There is currently a lack of specific research in the available scientific literature detailing the synthesis and characterization of photoresponsive or electroresponsive polymers derived directly from this compound.

To impart such functionalities, this compound would likely need to be copolymerized with monomers containing photo- or electro-active moieties. For instance, the incorporation of azobenzene-containing monomers can render polymers photoresponsive. specificpolymers.com Similarly, the inclusion of conductive polymer segments or specific dipolar groups would be a strategy to achieve electroresponsive behavior.

Application in Functional Coatings and Surface Modifications

Anti-Fouling and Low-Adhesion Coatings Incorporating Poly(this compound)

The prevention of biofouling on submerged surfaces is a significant area of materials research. While specific studies on the anti-fouling properties of Poly(this compound) are not detailed in the available literature, related polymers are used in the development of such coatings. nih.govresearchgate.net The effectiveness of anti-fouling coatings is often related to the surface's ability to resist protein adsorption and microbial attachment. This is often achieved through hydrophilic or amphiphilic surfaces.

Given the structure of this compound, its polymer could potentially be used in creating surfaces with controlled wettability. The isobutoxy group provides a hydrophobic character, while the amide group can participate in hydrogen bonding, contributing a hydrophilic aspect. The interplay of these groups could be tailored in copolymers to create amphiphilic surfaces, a strategy known to be effective in reducing biofouling.

Self-Healing and Responsive Surface Modifications Using this compound Polymers

Self-healing polymers possess the intrinsic ability to repair damage. This is often achieved by incorporating reversible chemical bonds or dynamic interactions within the polymer network. There is a lack of specific research demonstrating the use of Poly(this compound) in self-healing materials.

However, the N-alkoxymethyl (meth)acrylamide class of monomers, to which this compound belongs, is utilized in crosslinkable coating compositions. google.com The alkoxymethyl group can participate in crosslinking reactions, which could potentially be engineered to be reversible, a key characteristic for intrinsic self-healing. For a polymer based on this compound to exhibit self-healing properties, it would likely need to be copolymerized with monomers that introduce dynamic functionalities, such as disulfide bonds, hydrogen bonding motifs, or moieties capable of Diels-Alder reactions.

Role in Advanced Separations and Filtration Technologies

Stimuli-responsive polymers are of great interest in separation and filtration technologies, where their ability to change properties in response to external triggers can be used to control membrane pore size or surface affinity for target molecules. While there is no specific information available on the application of Poly(this compound) in these technologies, the general principles of stimuli-responsive polymers in separations can be considered.

If a polymer of this compound were to exhibit sharp thermo- or pH-responsive behavior, it could be grafted onto a membrane surface. A change in temperature or pH could then induce a conformational change in the polymer chains, leading to a "gating" effect that controls the flux of molecules through the membrane. This approach has been explored with other stimuli-responsive polymers for applications such as controlled drug release and selective separations.

Membrane Fabrication and Permeability Studies

Polymers based on N-substituted acrylamides are well-regarded for their tunable properties, making them excellent candidates for membrane fabrication. For Poly(this compound), the presence of the N-alkoxymethyl group is expected to play a crucial role in defining the membrane's characteristics. The isobutoxy group introduces a degree of hydrophobicity, which can influence the transport of different molecules through the membrane.

Membranes fabricated from copolymers incorporating N-alkoxymethyl (meth)acrylamides can be designed to have specific permeability properties. For instance, by copolymerizing this compound with more hydrophilic monomers, it is possible to create amphiphilic membranes. These membranes could exhibit selective permeability to polar and non-polar substances. The degree of cross-linking in the polymer matrix would also be a critical factor in controlling the pore size and, consequently, the permeability of the membrane.

Research on similar polymer systems, such as those containing N-butoxymethyl(meth)acrylamide, has shown that they can be used to create self-crosslinkable coatings. google.com This property is highly advantageous in membrane fabrication, as it can lead to more stable and durable membranes without the need for external cross-linking agents. The cross-linking can be initiated by heat or other stimuli, allowing for precise control over the final membrane structure and properties.

Table 1: Potential Factors Influencing Membrane Properties of Poly(this compound) Copolymers

| Property | Influencing Factor | Expected Outcome |

| Permeability | Monomer Ratio (hydrophilic/hydrophobic) | Control over selective transport of polar and non-polar molecules. |

| Mechanical Stability | Degree of Cross-linking | Increased stability and durability of the membrane. |

| Pore Size | Polymerization Conditions | Tunable pore size for specific filtration applications. |

| Surface Properties | Nature of the N-substituted group | Modified surface energy affecting fouling resistance. |

Adsorption and Selective Binding Capabilities of Poly(this compound)

The functional groups present in Poly(this compound) suggest its potential utility in adsorption and selective binding applications. The amide group can participate in hydrogen bonding, while the ether linkage and the isobutyl group can engage in hydrophobic interactions. This combination of functionalities could enable the polymer to selectively adsorb a variety of target molecules from solutions.

For example, copolymers of N-substituted acrylamides have been investigated for their ability to remove pollutants from water. The specific chemical structure of the N-substituent plays a significant role in the selective binding of different contaminants. The (2-Methylpropoxy)methyl group in the target polymer could confer a preference for binding non-polar organic molecules through hydrophobic interactions.

Furthermore, by incorporating specific functional comonomers, it is possible to design polymers with high selectivity for certain ions or biomolecules. For instance, copolymerization with monomers containing acidic or basic groups could lead to materials capable of ion exchange. The ability to tailor the polymer's composition at the molecular level opens up possibilities for creating highly specialized adsorbent materials for environmental remediation, chemical separations, and biomedical applications.

Nanomaterial Integration and Hybrid Systems Based on this compound)

The integration of polymers with nanomaterials to create hybrid systems is a rapidly growing field in material science. The unique properties of Poly(this compound) could be leveraged to create novel nanomaterials and hybrid systems with enhanced functionalities.

Polymer Nanoparticle and Nanofiber Fabrication

N-substituted acrylamide (B121943) polymers are frequently used in the fabrication of nanoparticles and nanofibers for various applications. Techniques such as emulsion polymerization and electrospinning can be employed to produce nanoparticles and nanofibers from Poly(this compound).

In the context of nanoparticles, the amphiphilic nature that can be imparted by copolymerization is particularly useful for creating core-shell structures. These nanoparticles can encapsulate active substances, such as drugs or imaging agents, and the surface can be functionalized for targeted delivery. The size and surface chemistry of the nanoparticles can be controlled by adjusting the polymerization conditions and the monomer composition.

Electrospinning is a versatile technique for producing polymer nanofibers with high surface area-to-volume ratios. Nanofibers made from Poly(this compound) could find applications in areas such as tissue engineering, filtration, and sensor technology. The mechanical properties and bio-compatibility of the nanofibers would be influenced by the polymer's molecular weight and the choice of any comonomers.

Composite Materials with Inorganic Nanostructures

The creation of composite materials by combining polymers with inorganic nanostructures can lead to materials with synergistic properties. Poly(this compound) can serve as a matrix for dispersing inorganic nanoparticles, such as silica (B1680970), titania, or gold nanoparticles.

The interaction between the polymer and the inorganic nanoparticles is crucial for the performance of the composite material. The functional groups on the polymer chain can be used to anchor the nanoparticles, ensuring a homogeneous distribution and preventing agglomeration. For instance, the amide groups in the polymer could form hydrogen bonds with hydroxyl groups on the surface of silica nanoparticles.

Such composite materials could exhibit improved mechanical strength, thermal stability, and novel optical or electronic properties. For example, incorporating plasmonic nanoparticles could lead to materials with interesting optical properties for sensing or photocatalysis. The versatility of N-substituted polyacrylamides in forming composites with a wide range of inorganic materials suggests that Poly(this compound) could be a valuable component in the design of advanced hybrid materials.

Future Directions and Emerging Research Avenues for N 2 Methylpropoxy Methyl Methacrylamide

Sustainable Polymerization and Lifecycle Assessment Methodologies for N-((2-Methylpropoxy)methyl)methacrylamide

The push towards green chemistry is reshaping the synthesis of polymeric materials. nih.gov For this compound, future research will be heavily focused on developing sustainable polymerization techniques and comprehensive lifecycle assessments (LCA). nih.govdntb.gov.ua The goal is to minimize environmental impact from raw material sourcing to end-of-life disposal. snf.com

Sustainable Polymerization: Conventional free-radical polymerization, while widely used for producing (meth)acrylamide-based polymers, is being refined to enhance its green credentials. mdpi.comnih.gov A key advantage is that the radical polymerization process can achieve a 100% yield, meaning all input molecules are incorporated into the final macromolecule, aligning with green chemistry principles. mdpi.com However, significant research is directed towards advanced polymerization methods that offer greater control over the polymer architecture.

Controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT), Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP) are prominent avenues for exploration. mdpi.comnih.govresearchgate.net These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. researchgate.net For instance, ATRP has been successfully used for the controlled polymerization of various (meth)acrylamides, although it requires careful selection of ligands to ensure control. researchgate.netacs.org The use of enzymes in aqueous systems also represents an environmentally friendly polymerization method that could be applied. researchgate.net

Interactive Data Table: Comparison of Polymerization Techniques

| Polymerization Technique | Key Advantages for Methacrylamides | Potential Challenges | Relevance to Sustainability |

|---|---|---|---|

| Free-Radical Polymerization | High yield (approaching 100%), robust, and industrially scalable. mdpi.comnih.gov | Limited control over polymer architecture and molecular weight distribution. | High atom economy reduces waste. mdpi.com Can be performed in greener solvents like water. researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Excellent control over molecular weight and dispersity; enables complex architectures. researchgate.net | Requires careful selection of catalyst/ligand systems to avoid loss of activity. researchgate.netacs.org Potential for metal contamination. | Allows for the creation of high-performance materials, potentially extending product life. Reduces the need for post-polymerization purification. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Tolerant to a wide range of functional groups and solvents; applicable to aqueous systems. researchgate.net | Requires a chain-transfer agent which can be costly and may need removal. | Versatility allows for polymerization in environmentally benign solvents like water. researchgate.net |

| Enzymatic Polymerization | Can be conducted in water at ambient temperatures, reducing energy consumption and use of hazardous solvents. researchgate.net | Slower reaction rates and potential limitations in monomer scope. | Represents a highly green and biocompatible synthesis route. researchgate.net |

Lifecycle Assessment (LCA): A holistic approach to sustainability requires a thorough Lifecycle Assessment (LCA) for polymers derived from this compound. mdpi.com This assessment evaluates the environmental impact across the entire product life, including raw material acquisition (fossil-based vs. bio-based), manufacturing processes, energy consumption, and end-of-life considerations like degradability. nih.govsnf.commdpi.com Research indicates that for acrylamide-based polymers, the raw materials are often the most significant contributor to CO2 emissions. mdpi.com Therefore, exploring bio-based feedstocks for the synthesis of this compound is a critical future direction. mdpi.com The design of polymers with enhanced degradability is another key aspect that can be addressed through macromolecular engineering. nih.govdntb.gov.ua

Integration into 3D Printing and Additive Manufacturing Processes

Additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), relies heavily on specialized photocurable resins. evonik.comnih.gov Methacrylate-based materials are central to this field due to their high resolution, good mechanical properties, and rapid curing kinetics. evonik.comaddmangroup.com Future research will likely focus on integrating this compound into these resin formulations to create materials with tailored properties.

The unique structure of this compound suggests it could serve multiple roles in a 3D printing resin. It could function as a reactive diluent to control the viscosity of the formulation, which is a critical parameter for printability. evonik.com Its copolymerization with multifunctional methacrylates could allow for fine-tuning of the final printed object's mechanical properties, such as impact strength, flexibility, and hardness. evonik.com3dprint.com The development of resins that balance properties like high impact resistance with a high heat deflection temperature (HDT) is a significant challenge where novel monomers are needed. 3dprint.com

Furthermore, the acid-labile N-alkoxymethyl side chain could be exploited to create "smart" 3D printed objects. For example, a printed structure could be designed to degrade or change its properties upon exposure to acidic conditions, opening up possibilities for transient medical devices or environmentally responsive sensors. Research into the photopolymerization kinetics of this monomer, including its reactivity and the effect on network formation, will be essential. researchgate.net

Interactive Data Table: Potential Roles of this compound in 3D Printing Resins

| Potential Function | Underlying Principle | Targeted Improvement | Relevant 3D Printing Technology |

|---|---|---|---|

| Reactive Diluent | Acts as a solvent that becomes part of the polymer network, lowering resin viscosity for better processing. evonik.com | Improved printability, faster printing speeds, and ability to incorporate high-viscosity oligomers. | SLA, DLP, Material Jetting. evonik.comnih.gov |

| Functional Comonomer | Copolymerizes with crosslinkers to modify the properties of the final polymer network. evonik.com | Tunable mechanical properties (e.g., flexibility, strength), chemical resistance, and thermal stability. 3dprint.com | SLA, DLP, Two-Photon Polymerization. nih.gov |

| Stimuli-Responsive Component | The acid-sensitive side group allows for controlled degradation or property changes in the printed object. | Development of smart materials, transient devices, and sacrificial molds. | All photopolymerization-based methods. |

Exploration of Novel Supramolecular Assemblies and Architectures

The self-assembly of amphiphilic copolymers into ordered nanostructures is a powerful strategy for creating advanced functional materials. nih.govacs.org By copolymerizing the relatively hydrophobic this compound with a hydrophilic monomer (such as acrylic acid or N-(2-hydroxypropyl)methacrylamide), it is possible to create amphiphilic polymers that spontaneously form structures like micelles or vesicles in a selective solvent. acs.orgscispace.com

Future research will focus on synthesizing such copolymers and studying their self-assembly behavior. The balance between the hydrophobic and hydrophilic blocks will determine the resulting morphology. acs.org Techniques like small-angle X-ray scattering (SAXS) and transmission electron microscopy can be used to characterize these nano-objects. acs.org The driving forces behind the assembly, such as collective hydrogen bonding and nanophase separation, will be a key area of investigation. nih.gov

These supramolecular assemblies have potential applications in various fields. For example, polymeric micelles can encapsulate hydrophobic molecules, making them promising for drug delivery systems. scispace.com The acid-sensitive nature of the this compound units could be used to trigger the disassembly of these nanostructures and release the payload in a pH-controlled manner. Furthermore, the ability to form complex architectures, such as onion-like vesicles, could be explored by creating sequence-controlled copolymers. rsc.org The influence of factors like solvent composition and copolymer molecular weight on the final self-assembled morphology will be a rich area for systematic study. acs.org

Interdisciplinary Research Frontiers and Untapped Potential of this compound Derivatives

The true potential of this compound may be realized through the synthesis of its derivatives and their application in interdisciplinary fields. The monomer itself serves as a platform that can be chemically modified either before or after polymerization to introduce new functionalities.

Post-Polymerization Modification: One promising avenue is the cleavage of the (2-Methylpropoxy)methyl group under acidic conditions to reveal a primary amide. This primary amide on the polymer backbone can then be further functionalized. This approach is analogous to the post-polymerization modification of other functional polymers, such as poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA), where the hydroxyl group is used to attach drugs, imaging agents, or targeting ligands. rsc.orgresearchgate.net This strategy could lead to the development of novel materials for biomedical applications, including polymer-drug conjugates and advanced hydrogels. rsc.orgmdpi.com

Novel Monomer Synthesis: Another frontier is the synthesis of new derivatives starting from this compound or its precursors. By altering the alkoxy group or introducing other functional moieties, a library of novel monomers could be created with tailored properties for specific applications. For example, incorporating fluorinated groups could lead to materials with enhanced hydrophobicity for use in specialty coatings. researchgate.net

Interdisciplinary Applications: The resulting polymers and their derivatives could find use in a wide range of fields.

Biomaterials: Copolymers could be designed for use as "smart" hydrogels for tissue engineering or controlled drug release, responding to the acidic microenvironment of tumors or inflammatory tissues. mdpi.comnih.gov

Coatings and Adhesives: The monomer could be incorporated into resins for coatings, where its properties could enhance adhesion, hardness, or stain resistance. worktribe.com

Sensors: The pH-sensitive nature of the polymer could be harnessed to create chemical sensors that change their optical or mechanical properties in response to pH changes.

This interdisciplinary research requires collaboration between polymer chemists, materials scientists, engineers, and biologists to fully unlock the untapped potential of this compound and its derivatives.

Interactive Data Table: Potential Derivatives and Interdisciplinary Applications

| Derivative Type | Synthetic Strategy | Potential Properties | Potential Application Area |

|---|---|---|---|

| Poly(methacrylamide) Backbone | Acid-catalyzed hydrolysis of poly(this compound). | Increased hydrophilicity, sites for further functionalization. | Biomaterials (hydrogels), functional polymer supports. mdpi.com |

| Fluorinated Analogues | Synthesis of new monomers with fluoroalkyl groups instead of the isobutoxy group. | High hydrophobicity, low surface energy, chemical inertness. | Advanced coatings, water-repellent textiles, specialty membranes. researchgate.net |

| Copolymer-Drug Conjugates | Post-polymerization modification to attach therapeutic agents to the polymer backbone. | Targeted drug delivery, stimuli-responsive release. rsc.orgresearchgate.net | Nanotherapeutics, personalized medicine. |

| Antimicrobial Copolymers | Copolymerization with monomers bearing antimicrobial moieties (e.g., quaternary ammonium (B1175870) groups). | Biocidal activity, reduced biofilm formation. | Medical device coatings, antimicrobial surfaces. nih.gov |

Q & A

Basic Question: What are the key synthetic methodologies for preparing N-((2-Methylpropoxy)methyl)methacrylamide, and how can reaction conditions be optimized to minimize impurities?

Methodological Answer:

The synthesis of this compound derivatives typically employs three-component Mannich reactions , which involve methacrylamide, formaldehyde, and a secondary amine. Key parameters include:

- Temperature control : Reactions conducted at 0–5°C reduce side reactions like premature polymerization.

- Catalyst selection : Acidic catalysts (e.g., HCl) improve yield but require neutralization steps to avoid degradation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) effectively removes unreacted monomers and oligomers .

Data Insight : A study on analogous methacrylamides reported impurity levels below 2% when using stoichiometric control (1:1.2:1 ratio of methacrylamide:formaldehyde:amine) and post-synthesis dialysis (MWCO 3.5 kDa) .

Basic Question: What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound-based polymers?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional group incorporation (e.g., 2-methylpropoxy methyl peaks at δ 1.0–1.2 ppm for CH groups) .

- Gel Permeation Chromatography (GPC) : Determines molecular weight (Mn) and polydispersity (Đ). For example, poly(HPMA) derivatives exhibited Mn ~15 kDa with Đ < 1.3 .

- Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter (e.g., nanoparticles < 100 nm for gene delivery systems) .

Basic Question: How is the biocompatibility of this compound evaluated in preclinical studies?

Methodological Answer:

- Cytotoxicity Assays : MTT or Alamar Blue assays on HEK-293 or HeLa cells. A study showed >85% cell viability at 1 mg/mL polymer concentration after 72 hours .

- Hemocompatibility : Hemolysis assays (e.g., <5% RBC lysis at 2 mg/mL) ensure blood compatibility .

- In Vivo Toxicity : Acute toxicity studies in rodents (e.g., LD > 500 mg/kg) and histopathology of liver/kidney tissues .

Advanced Question: How can copolymer design incorporating this compound enable pH-responsive drug delivery systems?

Methodological Answer:

- Block Copolymer Synthesis : Use RAFT polymerization to create poly(HPMA)-b-poly(DPA) diblock copolymers. The tertiary amine in DPA confers pH sensitivity (transition at pH 6.5) .

- Drug Loading/Release : Paclitaxel-loaded nanoparticles (10–15% w/w) showed >80% release at pH 5.0 (lysosomal conditions) vs. <20% at pH 7.4 .

Key Data :

| pH | Cumulative Release (%) |

|---|---|

| 7.4 | 18 ± 3 |

| 6.5 | 62 ± 5 |

| 5.0 | 83 ± 4 |

Advanced Question: What factors influence the efficiency of this compound-based polycations in plasmid DNA (pDNA) delivery?

Methodological Answer:

- Molecular Weight (Mn) : Polymers with Mn ~20 kDa achieve 60–70% transfection efficiency in HEK-293 cells, while Mn <10 kDa show <30% .

- Charge Density : Optimal ζ-potential of +25 mV balances DNA binding and cellular uptake without cytotoxicity .

- Cell-Type Specificity : Macrophages exhibit 2-fold higher uptake than epithelial cells due to scavenger receptor interactions .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., HeLa vs. HEK-293) and normalization to internal controls (e.g., β-galactosidase for transfection efficiency) .

- Batch-to-Batch Consistency : Monitor Mn and Đ via GPC; variations >10% in Mn significantly alter bioactivity .

- Meta-Analysis : Compare datasets using multivariate regression to isolate variables (e.g., charge density vs. molecular weight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.